molecular formula C24H22N2O B14300226 1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one CAS No. 113714-13-9

1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one

Cat. No.: B14300226
CAS No.: 113714-13-9
M. Wt: 354.4 g/mol
InChI Key: WMBFVMAOMVTATN-UHFFFAOYSA-N
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Description

1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, and muscle relaxant properties

Preparation Methods

The synthesis of 1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepine with ethanone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

1-(4-Methyl-2,4-diphenyl-4,5-dihydro-1H-1,5-benzodiazepin-1-YL)ethan-1-one can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a similar core structure, they differ in their pharmacological profiles, potency, and duration of action. The unique structural features of this compound contribute to its distinct pharmacokinetic properties and potential therapeutic applications .

Properties

CAS No.

113714-13-9

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

1-(2-methyl-2,4-diphenyl-1H-1,5-benzodiazepin-5-yl)ethanone

InChI

InChI=1S/C24H22N2O/c1-18(27)26-22-16-10-9-15-21(22)25-24(2,20-13-7-4-8-14-20)17-23(26)19-11-5-3-6-12-19/h3-17,25H,1-2H3

InChI Key

WMBFVMAOMVTATN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2NC(C=C1C3=CC=CC=C3)(C)C4=CC=CC=C4

Origin of Product

United States

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